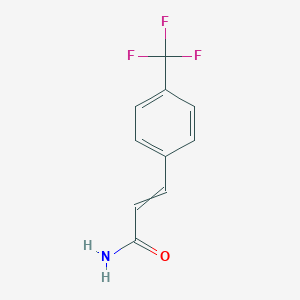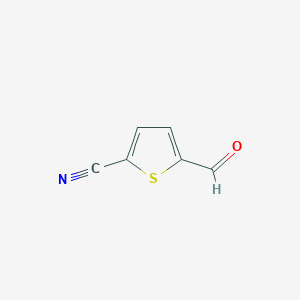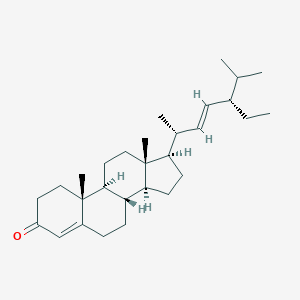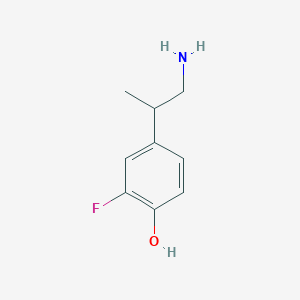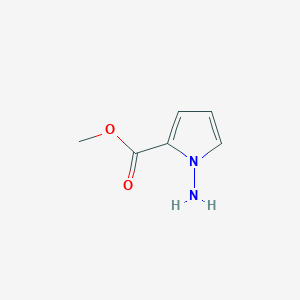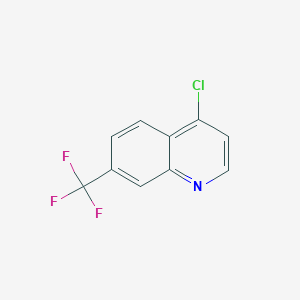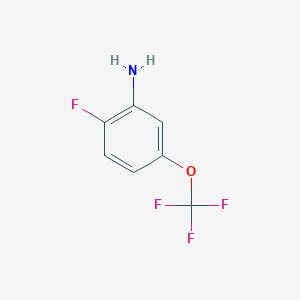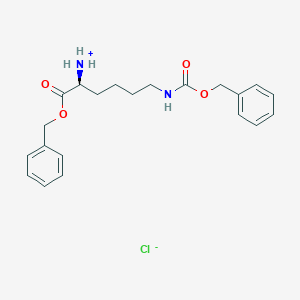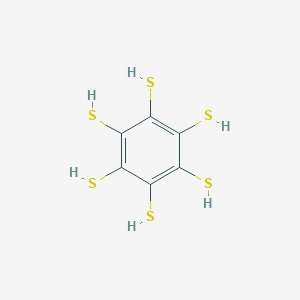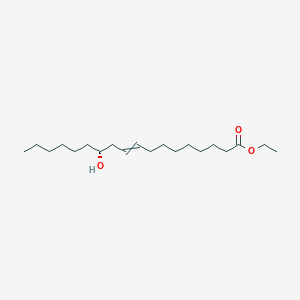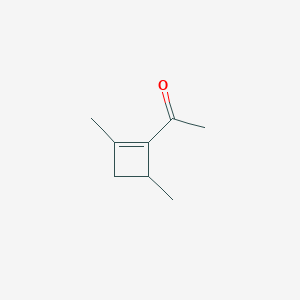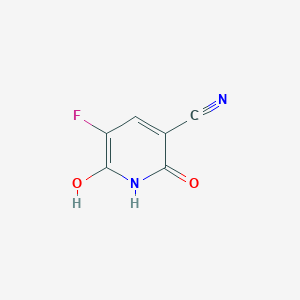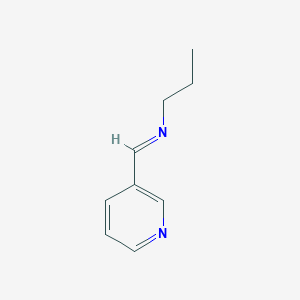
N-propyl-1-pyridin-3-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-1-pyridin-3-ylmethanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is commonly used in the laboratory to study its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-propyl-1-pyridin-3-ylmethanimine is not fully understood. However, it has been found to modulate the activity of certain enzymes and proteins in the body, which can lead to its therapeutic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been found to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
N-propyl-1-pyridin-3-ylmethanimine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been found to have anti-cancer properties by inducing cell death in cancer cells. Additionally, it has been studied for its neuroprotective properties, as it has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-propyl-1-pyridin-3-ylmethanimine has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, it has some limitations in lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. It is also difficult to administer in vivo, as it has poor solubility in water.
Orientations Futures
N-propyl-1-pyridin-3-ylmethanimine has several potential future directions for scientific research. It can be studied further for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It can also be studied for its potential use in the treatment of cancer. Additionally, its mechanism of action can be further elucidated to understand its therapeutic effects better.
Méthodes De Synthèse
N-propyl-1-pyridin-3-ylmethanimine can be synthesized through a one-pot reaction of 3-pyridinecarboxaldehyde and propylamine in the presence of acetic acid and sodium cyanoborohydride. The reaction yields a white solid product that can be purified through recrystallization. This synthesis method is simple, efficient, and has a high yield.
Applications De Recherche Scientifique
N-propyl-1-pyridin-3-ylmethanimine has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
120739-67-5 |
|---|---|
Nom du produit |
N-propyl-1-pyridin-3-ylmethanimine |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
N-propyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H12N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6-8H,2,5H2,1H3 |
Clé InChI |
VNXMKLIXQFVTNM-UHFFFAOYSA-N |
SMILES |
CCCN=CC1=CN=CC=C1 |
SMILES canonique |
CCCN=CC1=CN=CC=C1 |
Synonymes |
1-Propanamine,N-(3-pyridinylmethylene)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
